Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features two boronate ester groups attached to a benzoate moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of methyl 2,4-dibromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The scalability of the palladium-catalyzed coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives . It can also participate in borylation reactions, where it introduces boronate groups into organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Requires a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide or toluene).
Borylation Reactions: Often involve the use of bis(pinacolato)diboron and a transition metal catalyst such as palladium or copper.
Major Products
The major products of these reactions are typically biaryl compounds or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies and drug discovery.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The boronate groups facilitate the formation of carbon-carbon bonds by undergoing transmetalation with palladium complexes, followed by reductive elimination to form the desired product. This process involves the activation of the boronate ester and the subsequent transfer of the boron-bound group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronate ester used in similar cross-coupling reactions.
4-Formylphenylboronic Acid Pinacol Ester: Used in the synthesis of aldehyde-containing biaryl compounds.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Utilized in the synthesis of heterocyclic compounds .
Uniqueness
Methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two boronate ester groups, which allows for the formation of more complex molecular architectures. This dual functionality enhances its utility in the synthesis of multifunctional organic compounds, making it a valuable tool in advanced organic synthesis .
Properties
IUPAC Name |
methyl 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30B2O6/c1-17(2)18(3,4)26-21(25-17)13-10-11-14(16(23)24-9)15(12-13)22-27-19(5,6)20(7,8)28-22/h10-12H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVWNMZUMCESPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30B2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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